N-Acetylglycyl-N-methyl-L-serinamide
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Overview
Description
N-Acetylglycyl-N-methyl-L-serinamide is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an acetyl group, a glycyl group, a methyl group, and an L-serinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-N-methyl-L-serinamide typically involves the reaction of N-acetylglycine with N-methyl-L-serinamide under specific conditions. The reaction is usually carried out in an aqueous solution, with the presence of a suitable catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycyl-N-methyl-L-serinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-Acetylglycyl-N-methyl-L-serinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of N-Acetylglycyl-N-methyl-L-serinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Acetylglycyl-N-methyl-L-serinamide include:
- N-Acetyl-L-serinamide
- N-Acetyl-L-leucinamide
- N-Acetyl-L-tryptophanamide
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
65227-94-3 |
---|---|
Molecular Formula |
C8H15N3O4 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-3-hydroxy-N-methylpropanamide |
InChI |
InChI=1S/C8H15N3O4/c1-5(13)10-3-7(14)11-6(4-12)8(15)9-2/h6,12H,3-4H2,1-2H3,(H,9,15)(H,10,13)(H,11,14)/t6-/m0/s1 |
InChI Key |
GUVKXVZZEJHEQP-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CO)C(=O)NC |
Canonical SMILES |
CC(=O)NCC(=O)NC(CO)C(=O)NC |
Origin of Product |
United States |
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